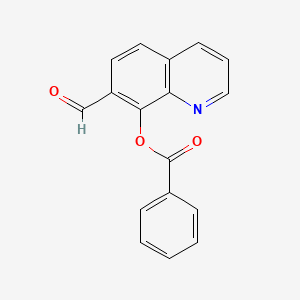

7-Formylquinolin-8-yl benzoate

Übersicht

Beschreibung

7-Formylquinolin-8-yl benzoate is a chemical compound with the molecular formula C17H11NO3 . It is widely used in scientific research due to its exceptional properties, making it valuable in various applications, including drug synthesis and material science.

Synthesis Analysis

The synthesis of 7-Formylquinolin-8-yl benzoate and its derivatives has been a subject of interest in recent years. A time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate, a related compound, was reported via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes .Molecular Structure Analysis

The molecular structure of 7-Formylquinolin-8-yl benzoate includes a benzene ring fused with a pyridine moiety, similar to other compounds in the quinoline family . The structure is characterized by multiple reactive sites, allowing it to be utilized in several kinds of organic reactions .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

7-Formylquinolin-8-yl benzoate, as a derivative of 8-hydroxyquinoline, exhibits a range of biological activities. These include antimicrobial , anticancer , and antifungal effects . The compound’s potential in pharmacological research lies in its ability to act as a building block for pharmacologically active scaffolds. It can be used to develop potent lead compounds with good efficacy and low toxicity, which are crucial in drug discovery and development.

Synthesis of Liquid Crystalline Materials

Phenyl benzoate derivatives, such as 7-Formylquinolin-8-yl benzoate, are known for their mesomorphic properties, which make them suitable for the synthesis of liquid crystalline materials . These materials have applications in display technologies , thermography , and holography . The compound’s structural properties can be tuned to achieve desired phase transition temperatures and electrooptical characteristics.

Quality Control in Traditional Medicine

In traditional medicine, benzoin resin, which contains benzoic acid derivatives similar to 7-Formylquinolin-8-yl benzoate, is used for its therapeutic properties . The compound can be utilized in quality control processes to ensure the purity and consistency of medicinal preparations. Advanced analytical techniques like HPLC and GC-MS are employed to analyze such compounds.

Macroheterocyclic Chemistry

The compound’s role in macroheterocyclic chemistry involves the synthesis of large, ring-containing structures that have diverse applications, including medicinal chemistry . These macroheterocycles can be used as stabilizers or in the creation of polymeric composites, expanding the range of materials available for various technological applications.

Polymer Chemistry and Technology

7-Formylquinolin-8-yl benzoate derivatives can be incorporated into polymers to modify their properties . This application is significant in creating materials with specific characteristics such as improved thermal stability, mechanical strength, or chemical resistance. Such advancements in polymer chemistry contribute to the development of new materials for industrial use.

Neuroprotective and Antitumor Activities

Research has indicated that compounds derived from benzoin, which share structural similarities with 7-Formylquinolin-8-yl benzoate, exhibit neuroprotective and antitumor activities . These properties make the compound a valuable asset in the development of treatments for neurological disorders and cancer.

Eigenschaften

IUPAC Name |

(7-formylquinolin-8-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-11-14-9-8-12-7-4-10-18-15(12)16(14)21-17(20)13-5-2-1-3-6-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZXJWCLXRCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Formylquinolin-8-yl benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

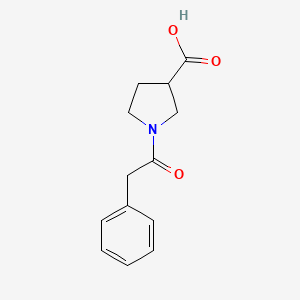

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)